Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Overview
Description
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been known to selectively bind to and inhibit the proliferation of cancer cells .
Mode of Action
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate interacts with its targets by selectively binding to them. This binding inhibits the proliferation of the target cells
Biochemical Pathways
It can be inferred that the compound affects the pathways involved in cell proliferation, given its reported anti-proliferative effects .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s selective binding to its targets, leading to an anti-proliferative effect .
Biochemical Analysis
Biochemical Properties
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical assays .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. These interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In both in vitro and in vivo studies, researchers have observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Researchers have identified threshold effects, where the compound’s impact on cellular and physiological functions changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and its overall bioavailability in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications. This localization is important for its activity and function, as it determines where within the cell the compound can exert its effects .
Properties
IUPAC Name |
methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBRMTWXVJTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.